molecular formula C17H21N3 B1392481 8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] CAS No. 1242929-94-7

8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]

Cat. No. B1392481
CAS RN: 1242929-94-7
M. Wt: 267.37 g/mol
InChI Key: OHNXPUABMJJQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] (DMSPQ) is a novel synthetic compound with potential applications in a wide range of areas, including pharmaceuticals, agriculture, and biotechnology. This compound has been studied extensively and has been found to have multiple beneficial effects, including anti-inflammatory, anti-oxidative, and anti-cancer activities. DMSPQ has also been shown to have a wide range of effects on biochemical and physiological processes, making it a promising candidate for further research and development.

Scientific Research Applications

Pharmacological Effects

Quinoxalines, which include compounds like 8’,9’-Dimethyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] , are known for their significant pharmacological effects. They exhibit a range of activities such as antifungal, antibacterial, antiviral, and antimicrobial properties .

Synthesis and Functional Materials

Pyrrolo[1,2-a]quinoline derivatives are valued for their biological activity and potential as functional materials. They are targets of numerous synthetic endeavors due to their versatile biological activity .

Bioactive Compounds

Nitrogen-containing heterocycles, like pyrrolopyrazine scaffolds which are structurally related to quinoxalines, are widely used in pharmaceuticals, organic materials, natural products, and particularly in bioactive compounds .

properties

IUPAC Name

8,9-dimethylspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c1-12-5-6-14-16(13(12)2)20-11-3-4-15(20)17(19-14)7-9-18-10-8-17/h3-6,11,18-19H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNXPUABMJJQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC3(CCNCC3)C4=CC=CN42)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
Reactant of Route 2
Reactant of Route 2
8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
Reactant of Route 3
8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
Reactant of Route 4
8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
Reactant of Route 5
8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
Reactant of Route 6
8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]

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